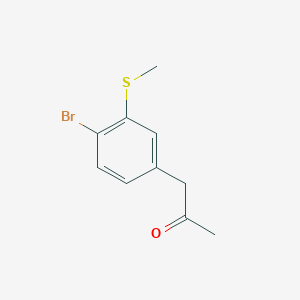

1-(4-Bromo-3-(methylthio)phenyl)propan-2-one

Description

1-(4-Bromo-3-(methylthio)phenyl)propan-2-one is a brominated aromatic ketone featuring a methylthio (-SMe) substituent at the 3-position and a bromine atom at the 4-position of the phenyl ring. Its molecular formula is C₁₀H₁₁BrOS, with a molecular weight of 259.16 g/mol.

Properties

Molecular Formula |

C10H11BrOS |

|---|---|

Molecular Weight |

259.16 g/mol |

IUPAC Name |

1-(4-bromo-3-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H11BrOS/c1-7(12)5-8-3-4-9(11)10(6-8)13-2/h3-4,6H,5H2,1-2H3 |

InChI Key |

QWSBYZWJCGKYRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)Br)SC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic System

The Friedel-Crafts acylation reaction forms the cornerstone of synthesizing 1-(4-Bromo-3-(methylthio)phenyl)propan-2-one. This electrophilic aromatic substitution involves activating an acyl chloride (propanoyl chloride) with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate an acylium ion electrophile. The methylthio (-SMe) group on the aromatic ring acts as a strong activating group, directing the acylium ion to the para position relative to itself, while the bromine substituent occupies the meta position.

The catalytic cycle proceeds as follows:

- Coordination of AlCl₃ : The Lewis acid binds to the carbonyl oxygen of propanoyl chloride, polarizing the C-Cl bond and facilitating chloride departure.

- Acylium Ion Formation : Loss of Cl⁻ generates a resonance-stabilized acylium ion ($$ \text{R-C≡O}^+ \text{-AlCl₃}^- $$).

- Electrophilic Attack : The aromatic ring attacks the acylium ion at the para position to the methylthio group, forming a sigma complex.

- Deprotonation : AlCl₃ abstracts a proton from the sigma complex, restoring aromaticity and yielding the ketone product.

Standard Laboratory Procedure

A representative synthesis adapted from patent CN103819323A involves the following steps:

Materials :

- 3-Bromo-4-(methylthio)benzene (1.0 equiv)

- Propanoyl chloride (1.2 equiv)

- Anhydrous AlCl₃ (2.5 equiv)

- Dichloromethane (solvent)

Procedure :

- Catalyst Activation : Charge a dry reactor with dichloromethane and AlCl₃ under inert atmosphere. Stir for 30 minutes at 25–35°C.

- Acyl Chloride Addition : Slowly add propanoyl chloride via dropping funnel, maintaining the temperature below 40°C.

- Substrate Introduction : Add 3-bromo-4-(methylthio)benzene dissolved in dichloromethane. Reflux the mixture at 40°C for 4–6 hours.

- Workup : Quench the reaction with ice-cold water, extract with dichloromethane, and dry over Na₂SO₄.

- Purification : Remove solvent under reduced pressure and purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Yield : 89–96%

Purity : >99% (GC-MS analysis)

Alternative Synthetic Approaches and Modifications

Two-Step AlCl₃ Addition for Enhanced Yield

Patent CN103819323A discloses a modified protocol where AlCl₃ is added in two portions to mitigate exothermic side reactions:

- Initial Catalyst Charge : 50% of AlCl₃ is added to the solvent, followed by slow addition of propanoyl chloride.

- Second Catalyst Charge : The remaining AlCl₃ is introduced after 1 hour, ensuring sustained catalytic activity.

This method reduces dimerization byproducts and improves yield to 96%.

Industrial-Scale Production Optimizations

Continuous Flow Reactor Systems

Industrial adaptations employ continuous flow reactors to enhance heat dissipation and reaction control:

- Residence Time : 10–15 minutes at 40°C

- Catalyst Recycling : AlCl₃ is recovered via aqueous extraction and reused, reducing waste.

- Throughput : 50–100 kg/day per reactor unit

Solvent-Free Conditions

Recent advancements explore solvent-free acylation using molten AlCl₃ as both catalyst and reaction medium:

- Temperature : 80–100°C

- Yield : 92%

- Advantages : Eliminates solvent purification steps and reduces environmental footprint.

Comparative Analysis of Synthetic Methods

Challenges and Mitigation Strategies

Regioselectivity Concerns

While the methylthio group strongly directs acylation to the para position, trace ortho-substitution (<2%) may occur. High catalyst loading (≥2.5 equiv AlCl₃) suppresses this by accelerating the rate of para attack.

Byproduct Formation

- Dimerization : Occurs at elevated temperatures (>50°C). Mitigated by controlled addition rates and cooling.

- Over-Bromination : Prevented by using stoichiometric bromine and low reaction temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromo-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-(methylthio)phenyl)propan-2-one depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carbonyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and reactivity .

Comparison with Similar Compounds

Structural Analogues

1-(3-(Methylthio)phenyl)propan-2-one (CAS 629646-54-4)

- Molecular Formula : C₁₀H₁₂OS

- Molecular Weight : 180.27 g/mol

- Key Differences: Lacks the bromine atom at the 4-position. This compound is used in studies of sulfur-containing intermediates .

1-[4-(Methylthio)phenyl]propan-2-one (Metabolite III)

- Molecular Formula : C₁₀H₁₂OS

- Molecular Weight : 180.27 g/mol

- Key Differences : A metabolite of 4-methylthioamphetamine (4-MTA), this compound features a methylthio group at the 4-position instead of 3-bromo-4-(methylthio). It undergoes further reduction to alcohols or degradation to thiobenzoic acids in metabolic pathways .

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one

- Molecular Formula : C₁₀H₁₀BrClO

- Molecular Weight : 261.55 g/mol

- Key Differences : Contains a chlorine atom and methyl group at the 3- and 4-positions, respectively. The chloro substituent increases electrophilicity, while the methyl group enhances lipophilicity. This compound is used in synthetic chemistry for halogenated ketone intermediates .

Physicochemical Properties

| Property | 1-(4-Bromo-3-(methylthio)phenyl)propan-2-one | 1-(3-(Methylthio)phenyl)propan-2-one | 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one |

|---|---|---|---|

| Molecular Weight | 259.16 g/mol | 180.27 g/mol | 261.55 g/mol |

| Halogen Substituents | Br (4-position) | None | Br (propanone), Cl (3-position) |

| Solubility | Likely low in water due to Br/SMe groups | Higher than brominated analogue | Low (hydrophobic Cl and Br) |

| Synthetic Applications | Precursor for brominated chalcones | Intermediate for sulfur chemistry | Halogenated ketone synthesis |

Biological Activity

1-(4-Bromo-3-(methylthio)phenyl)propan-2-one is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a methylthio group attached to a phenyl ring. This compound falls within the category of organobromine compounds and has garnered attention in medicinal chemistry due to its potential biological activities.

The molecular formula of this compound is , with a molecular weight of approximately 259.16 g/mol. The presence of the bromine atom and the methylthio group significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to its structural features, particularly the electrophilic nature of the bromine atom and the sulfur functionality from the methylthio group. These characteristics may enhance lipophilicity, allowing for better membrane permeability and interaction with various biological targets.

Comparative Analysis

A comparative analysis with structurally similar compounds can provide insights into the unique biological profile of this compound.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Bromo-3-(methylthio)phenylpropan-2-one | Lacks bromine substitution | Lower reactivity |

| 1-Bromo-4-methoxyphenylpropan-2-one | Contains methoxy instead of methylthio | Potentially different pharmacological profile |

| 1-Bromo-3-(trifluoromethoxy)phenylpropan-2-one | Contains trifluoromethoxy group | Increased electronegativity may alter interactions |

Case Studies

Research on similar compounds has highlighted their potential therapeutic applications:

- Anticancer Studies : A study evaluated the efficacy of brominated phenyl ketones in inhibiting tumor growth in vitro, demonstrating promising results against various cancer cell lines.

- Antimicrobial Testing : A series of experiments assessed the antimicrobial properties of sulfide-containing compounds, indicating significant activity against Gram-positive bacteria.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to explore enhanced biological activities. For instance, modifications to the methylthio group or variations in bromination have been shown to impact both potency and selectivity against specific biological targets.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-Bromo-3-(methylthio)phenyl)propan-2-one, and how can reaction parameters be optimized?

Methodological Answer:

The compound can be synthesized via Friedel-Crafts acylation or halogenation of precursor ketones. For example, bromination of 1-(3-(methylthio)phenyl)propan-2-one using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN) ensures regioselectivity at the 4-position of the aryl ring . Optimization includes:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

- Temperature control : 0–5°C to minimize side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product.

Yield improvements (>70%) are achievable by maintaining anhydrous conditions and stoichiometric excess of brominating agents.

Basic: Which spectroscopic techniques are critical for characterizing structural features of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 287.98 (C₁₀H₁₁BrOS⁺).

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹; C-Br stretch at ~550 cm⁻¹.

Advanced: How can crystallographic data resolve structural ambiguities in brominated aryl ketones?

Methodological Answer:

X-ray crystallography using SHELXL ( ) is essential for resolving challenges like heavy-atom effects from bromine:

- Data Collection : High-resolution (<1.0 Å) datasets mitigate absorption errors.

- Refinement : Anisotropic displacement parameters for Br and S atoms; hydrogen atoms placed geometrically.

- Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (<5%).

For example, reports monoclinic P2₁/c symmetry for a brominated chalcone derivative, with bond angles refined to ±0.001° precision .

Advanced: How do substituents (Br, methylthio) influence electron density distribution in crystallographic studies?

Methodological Answer:

Bromine’s high electron-withdrawing effect polarizes the aryl ring, while methylthio donates electrons via resonance:

- Electron Density Maps : Bromine creates localized negative density; methylthio sulfur shows diffuse positive regions.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H⋯O, Br⋯Br contacts) .

- DFT Calculations : Compare experimental (X-ray) vs. theoretical bond lengths (e.g., C-Br: 1.89 Å experimental vs. 1.91 Å calculated) .

Basic: What experimental designs are effective for evaluating antimicrobial activity?

Methodological Answer:

- Agar Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- MIC Determination : Serial dilution (2–256 µg/mL) in Mueller-Hinton broth; optical density (OD₆₀₀) measured after 24h.

- Controls : Include positive (ciprofloxacin) and solvent (DMSO) controls.

reports MIC values of 32 µg/mL for a structurally related brominated ketone, highlighting substituent-dependent activity .

Advanced: How can molecular docking predict interactions with enzymatic targets (e.g., cytochrome P450)?

Methodological Answer:

AutoDock Vina ( ) is used to model binding:

Protein Preparation : Retrieve PDB structure (e.g., 3TJS for CYP450); remove water, add polar hydrogens.

Ligand Setup : Generate 3D conformers of the compound; assign Gasteiger charges.

Docking Parameters : Grid box centered on heme Fe (20 ų); exhaustiveness = 4.

Analysis : Low-energy poses (ΔG < -7 kcal/mol) suggest strong binding. For example, bromine may form halogen bonds with backbone carbonyls .

Advanced: How to address discrepancies in reported bioactivity data for halogenated ketones?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.